7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane
Overview
Description
Typically, a compound’s description includes its molecular formula, structure, and the types of atoms it contains. It may also include information about its physical appearance .
Synthesis Analysis
This involves detailing the chemical reactions used to create the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products of the reaction and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Pharmacological Properties and Clinical Indications
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane's applications in scientific research extend to its pharmacological properties and potential clinical indications. While the specific compound is not directly mentioned in available literature, related compounds like Flucytosine and Fluvoxamine showcase the broader scope of fluorinated compounds in therapeutic contexts. Flucytosine, for instance, demonstrates the conversion into metabolites that inhibit fungal RNA and DNA synthesis, highlighting the role of fluorinated compounds in antifungal treatments (Vermes, Guchelaar, & Dankert, 2000). Similarly, Fluvoxamine's pharmacological profile, emphasizing its selective serotonin reuptake inhibition, underscores the utility of fluorinated compounds in addressing mental health disorders (Claassen, 1983).
Antitumor Activity
The antitumor potential of fluorinated compounds, analogous to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is evident in the development of TAS-102, which combines a thymidine-based nucleoside analog with a thymidine phosphorylase inhibitor, showcasing a distinct mechanism of action in cancer therapy (Lenz, Stintzing, & Loupakis, 2015). This highlights the potential of fluorinated compounds in developing novel cancer treatments.
Environmental and Toxicological Studies
The environmental impact and biodegradability of fluorinated compounds, including those structurally related to 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, are significant areas of research. Studies on polyfluoroalkyl chemicals reveal the environmental fate and degradation pathways of these compounds, shedding light on their persistence and potential toxicological effects (Liu & Avendaño, 2013). This is crucial for assessing the environmental risk associated with the use and disposal of fluorinated compounds.
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of fluorinated compounds, like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane, is vital for expanding their applications in various fields. A practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory materials, demonstrates the ongoing advancements in the field of fluorine chemistry, which could be relevant to synthesizing and understanding compounds like 7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane (Qiu et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(2-fluorophenyl)-5-azaspiro[2.4]heptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-11-4-2-1-3-9(11)10-7-14-8-12(10)5-6-12/h1-4,10,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOMKDFUOIIHNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C3=CC=CC=C3F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.